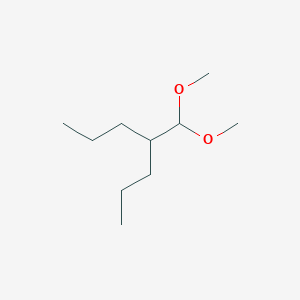

4-(dimethoxymethyl)heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propylpentanal dimethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. This compound is characterized by its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal dimethyl acetal typically involves the reaction of 2-propylpentanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the acetal. Common acid catalysts used include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of dimethyl acetals can be optimized by using excess methanol and removing the water produced during the reaction to drive the equilibrium towards the formation of the acetal. Techniques such as using molecular sieves or a Dean-Stark trap are employed to remove water .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propylpentanal dimethyl acetal undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of aqueous acid, the acetal can be hydrolyzed back to the original aldehyde and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Reduction: Reduction reactions can convert the acetal to alcohols or other reduced forms.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 2-Propylpentanal and methanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- The compound is primarily used as a protecting group in organic synthesis, particularly for aldehydes and ketones. This application is crucial in multi-step reactions where the functional groups need to be shielded from undesired reactions.

-

Biological Studies

- Research has indicated potential metabolic pathways for 4-(dimethoxymethyl)heptane that could lead to bioactive compounds. Understanding these pathways can be essential for developing new pharmaceuticals or therapeutic agents.

-

Pharmaceutical Development

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its stability and reactivity under specific conditions make it an attractive candidate for drug formulation and development.

-

Industrial Applications

- In the fragrance and flavor industry, this compound is utilized due to its chemical properties that allow it to contribute to the desired aromatic profiles in products.

Case Study 1: Use in Organic Synthesis

A study highlighted the role of this compound as a protecting group in the synthesis of complex organic molecules. The ability to selectively protect functional groups allowed for greater control over reaction pathways, leading to higher yields of desired products.

Case Study 2: Metabolic Pathway Investigation

Research conducted on the metabolic conversion of this compound demonstrated its potential to yield bioactive metabolites. This study involved tracking the compound's transformation in biological systems, providing insights into its utility in drug design.

Wirkmechanismus

The mechanism of action of 2-propylpentanal dimethyl acetal involves its stability and reactivity under specific conditions. In acidic environments, the acetal can be hydrolyzed to release the original aldehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon and subsequent formation of hemiacetal and acetal intermediates .

Vergleich Mit ähnlichen Verbindungen

- 2-Propylpentanal diethyl acetal

- 2-Propylpentanal diisopropyl acetal

- 2-Propylpentanal dipropyl acetal

Comparison: 2-Propylpentanal dimethyl acetal is unique due to its specific reactivity and stability profile. Compared to its diethyl and diisopropyl counterparts, the dimethyl acetal is more volatile and has a lower boiling point, making it easier to handle in certain chemical processes . Additionally, the dimethyl acetal is more readily hydrolyzed under acidic conditions, providing a convenient route for the release of the original aldehyde .

Eigenschaften

CAS-Nummer |

124345-16-0 |

|---|---|

Molekularformel |

C10H22O2 |

Molekulargewicht |

174.28 g/mol |

IUPAC-Name |

4-(dimethoxymethyl)heptane |

InChI |

InChI=1S/C10H22O2/c1-5-7-9(8-6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 |

InChI-Schlüssel |

WJZQRVYBJZHRLM-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(OC)OC |

Kanonische SMILES |

CCCC(CCC)C(OC)OC |

Key on ui other cas no. |

124345-16-0 |

Synonyme |

1,1-dimethoxy-2-propylpentane 2-propylpentanal dimethyl acetal |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.